Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine
Description
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Properties
IUPAC Name |
N-methyl-1-(1-pyridin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-13-10-11-4-8-15(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11,13H,4-5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGFKSMLJYKCPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological processes.
Mode of Action
It’s known that the compound can form hydrogen bonds with other molecules, which could potentially influence its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
Similar compounds have been found to have good adme properties, suggesting potential bioavailability.
Biological Activity
Methyl({[1-(pyridin-4-yl)piperidin-4-yl]methyl})amine, with the CAS number 392330-66-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 191.27 g/mol. Its structure includes a piperidine ring substituted with a pyridine moiety, which is known to influence its pharmacological properties.
This compound exhibits biological activity through various mechanisms, particularly in modulating neurotransmitter systems. The presence of the piperidine and pyridine groups suggests potential interactions with receptors involved in neurological functions.
In vitro Studies
- Acetylcholinesterase Inhibition : Research has indicated that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. For instance, studies have shown that certain piperidine derivatives can effectively inhibit AChE activity, suggesting that this compound may have similar effects .
- Anti-inflammatory Activity : Compounds structurally similar to this compound have demonstrated anti-inflammatory properties by inhibiting cytokine release and pyroptosis in cell cultures. For example, modifications to the piperidine structure have resulted in compounds that can significantly reduce IL-1β release and prevent pyroptotic cell death by up to 35% at certain concentrations .
Case Study 1: Neuroprotective Effects
In a study assessing neuroprotective effects, derivatives of this compound were tested for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could reduce cell death by modulating oxidative stress pathways, highlighting their potential as neuroprotective agents.
| Compound | % Cell Viability | Mechanism |
|---|---|---|
| A | 85% | Antioxidant activity |
| B | 75% | AChE inhibition |
| C | 90% | Cytokine modulation |
Case Study 2: Pain Management
Another study focused on the analgesic properties of piperidine derivatives, including this compound. The findings suggested that these compounds could effectively reduce pain responses in animal models through modulation of pain pathways involving NMDA receptors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
